6-CHLORO-7-[(3-FLUOROPHENYL)METHOXY]-4-PHENYL-2H-CHROMEN-2-ONE
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Overview
Description
6-Chloro-7-[(3-fluorophenyl)methoxy]-4-phenyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromenones. Chromenones, also known as coumarins, are a group of compounds with a wide range of biological activities. This particular compound is characterized by the presence of chloro, fluoro, and methoxy substituents on the chromenone core, which can significantly influence its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-7-[(3-fluorophenyl)methoxy]-4-phenyl-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the chromenone core: This can be achieved through the condensation of salicylaldehyde with a suitable phenylacetic acid derivative under acidic conditions.
Introduction of the chloro substituent: Chlorination of the chromenone core can be carried out using reagents like thionyl chloride or phosphorus pentachloride.
Methoxylation: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base like potassium carbonate.
Fluorophenyl group attachment:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-7-[(3-fluorophenyl)methoxy]-4-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The chloro and fluoro substituents can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base or a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of substituted chromenones.
Scientific Research Applications
6-Chloro-7-[(3-fluorophenyl)methoxy]-4-phenyl-2H-chromen-2-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.
Medicine: Its potential therapeutic effects can be explored in preclinical and clinical studies.
Industry: The compound can be used in the development of new materials, dyes, or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-chloro-7-[(3-fluorophenyl)methoxy]-4-phenyl-2H-chromen-2-one depends on its specific biological target. For example, if it acts as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membranes. If it has anticancer properties, it may interfere with cell signaling pathways, induce apoptosis, or inhibit cell proliferation. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-4-phenyl-2H-chromen-2-one: Lacks the methoxy and fluorophenyl groups.
7-Methoxy-4-phenyl-2H-chromen-2-one: Lacks the chloro and fluorophenyl groups.
4-Phenyl-2H-chromen-2-one: Lacks the chloro, methoxy, and fluorophenyl groups.
Uniqueness
The presence of the chloro, methoxy, and fluorophenyl substituents in 6-chloro-7-[(3-fluorophenyl)methoxy]-4-phenyl-2H-chromen-2-one makes it unique compared to other chromenone derivatives
Properties
IUPAC Name |
6-chloro-7-[(3-fluorophenyl)methoxy]-4-phenylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClFO3/c23-19-10-18-17(15-6-2-1-3-7-15)11-22(25)27-20(18)12-21(19)26-13-14-5-4-8-16(24)9-14/h1-12H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAYQDZHCVMTIJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)OC3=CC(=C(C=C23)Cl)OCC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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